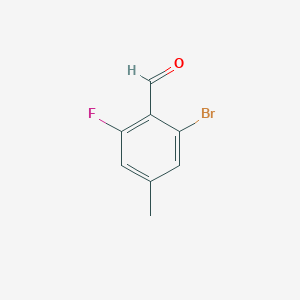

2-Bromo-6-fluoro-4-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSGYGLIKSWXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288583 | |

| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-54-9 | |

| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylbenzaldehyde, with CAS Number 1370025-54-9, is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive aldehyde, a synthetically malleable bromine atom, and an electron-withdrawing fluorine atom—offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines general synthetic strategies based on related analogues, discusses its potential reactivity and applications, and details essential safety and handling protocols. While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related structures to provide a robust framework for its use in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and product development. While specific experimental data for this compound is limited, the following table summarizes its key identifiers and provides estimated values based on closely related analogues.

| Property | Value | Source |

| CAS Number | 1370025-54-9 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [1][2] |

| Appearance | White to yellow solid (inferred) | [3] |

| Melting Point | 43-47 °C (for 2-bromo-6-fluorobenzaldehyde) | [4][5] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Note: The melting point provided is for the close analogue 2-bromo-6-fluorobenzaldehyde and should be considered an estimate for this compound. Experimental determination is recommended for precise applications.

Spectroscopic Profile (Predicted and Analog-Based)

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. In the absence of published experimental spectra for this compound, the following are expected characteristic signals based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 10.3 ppm. The aromatic region will display signals corresponding to the two aromatic protons, likely appearing as distinct singlets or narrowly split doublets. The methyl group (CH₃) protons will present as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon between 185-195 ppm. Aromatic carbons will resonate in the 110-165 ppm range, with the carbon atoms directly bonded to bromine and fluorine showing characteristic shifts and coupling. The methyl carbon will appear at approximately 20-25 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-Br and C-F stretching frequencies will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Ortho-Directed Metalation

This strategy leverages the directing effect of substituents on the aromatic ring to achieve regioselective functionalization.

Caption: Proposed synthesis of this compound via ortho-lithiation.

Detailed Protocol (General Guidance):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-3-fluoro-5-methylbenzene, dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time to ensure complete formation of the ortho-lithiated intermediate. The regioselectivity of this step is critical and is directed by the substituents on the ring.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture. The aldehyde is formed upon quenching the reaction.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagents and ensure high yields.

-

Low Temperature: The ortho-lithiation step is performed at -78 °C to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.

-

Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent the reactive intermediates from reacting with oxygen and moisture in the air.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the fluorine atom. This trifecta of reactivity makes it a valuable intermediate in the synthesis of complex molecules.

The Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities, forming key scaffolds in many pharmaceutical compounds.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Grignard and Organolithium Additions: To introduce new carbon substituents.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

The Aryl Bromide: A Handle for Cross-Coupling Reactions

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the construction of C-C, C-N, and C-O bonds.

Caption: Key cross-coupling reactions of the aryl bromide moiety.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

The Fluorine Atom: Modulator of Physicochemical Properties

The fluorine atom, positioned ortho to the bromine, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can impact the reactivity of the other functional groups. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity. Halogenated aromatic compounds, such as those derived from this aldehyde, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like 2-bromo-6-fluorobenzaldehyde provides essential guidance.[4]

Hazard Identification (based on analogues):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of novel and complex molecules. While a comprehensive experimental dataset for this specific compound is yet to be established in publicly accessible literature, this guide provides a solid foundation for its use by leveraging data from analogous structures and established synthetic methodologies. As with any chemical, adherence to strict safety protocols is essential for its handling and application.

References

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

-

Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

CAS 2368909-40-2 | 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde | MFCD34529964. Hoffman Fine Chemicals. Available at: [Link]

-

2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. PubChem. Available at: [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-bromo-4-methylbenzaldehyde. Organic Syntheses. Available at: [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

-

The Essential Role of 2-Bromobenzaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

-

2-Bromo-4-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. SciSpace. Available at: [Link]

-

2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. PubChem. Available at: [Link]

-

Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Illinois Experts. Available at: [Link]

-

In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. ResearchGate. Available at: [Link]

-

Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. ResearchGate. Available at: [Link]

-

Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde. R Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde (CAS 1370025-54-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This guide delves into the technical intricacies of 2-Bromo-6-fluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. As a Senior Application Scientist, the objective is to provide a document that is not only scientifically rigorous but also grounded in practical laboratory insights. It is important to note that while this compound is commercially available, detailed experimental data in the public domain, such as specific synthesis protocols and comprehensive spectroscopic analyses, remains scarce. Consequently, this guide combines established data with well-founded chemical principles to propose synthetic pathways and predict reactivity profiles. This approach is designed to empower researchers by providing a robust theoretical framework to inform their experimental design and application development.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted benzaldehyde derivative. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, in addition to the aldehyde functionality, makes it a versatile building block in organic synthesis. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the aldehyde, and the electron-donating character of the methyl group—governs its reactivity and potential applications.

| Property | Value | Source(s) |

| CAS Number | 1370025-54-9 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| Purity | >98% (typical) | [1] |

| SMILES | O=CC1=C(C=C(C=C1Br)C)F | [1] |

| MDL Number | MFCD22056736 | [1] |

Plausible Synthetic Routes: A Theoretical Framework

Route A: Side-Chain Bromination and Oxidation of 2-Fluoro-4-methyltoluene

This approach leverages the reactivity of the benzylic protons of a toluene derivative, followed by oxidation to the corresponding aldehyde. This is a common strategy for the synthesis of benzaldehydes.[2]

Workflow Diagram:

Caption: Proposed synthesis of this compound via side-chain bromination and oxidation.

Step-by-Step Methodology (Proposed):

-

Side-Chain Bromination:

-

To a solution of 2-fluoro-4-methyltoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-6-fluorotoluene.

-

-

Oxidation to the Aldehyde:

-

The crude benzyl bromide can be converted to the aldehyde via several methods. One common method is the Sommelet reaction, which involves reacting the benzyl bromide with hexamine followed by hydrolysis.

-

Alternatively, the Kornblum oxidation can be employed, where the benzyl bromide is treated with dimethyl sulfoxide (DMSO) and a base like sodium bicarbonate.[2]

-

The resulting aldehyde would then be purified by column chromatography.

-

Causality of Experimental Choices:

-

NBS and AIBN: This combination is a classic choice for free-radical bromination at the benzylic position, offering good selectivity over aromatic bromination.[4]

-

Kornblum Oxidation: This method is often preferred for its mild conditions and avoidance of over-oxidation to the carboxylic acid.[2]

Route B: Ortho-Lithiation and Formylation of 1-Bromo-3-fluoro-5-methylbenzene

This strategy relies on the directing effect of the fluorine atom to achieve regioselective lithiation at the ortho position, followed by quenching with an electrophilic formylating agent. The fluorine atom is a well-known ortho-directing group in lithiation reactions.[5]

Workflow Diagram:

Sources

- 1. Synthonix, Inc > 1370025-54-9 | this compound [synthonix.com]

- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, polysubstituted aromatic building blocks are invaluable tools for the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of 2-Bromo-6-fluoro-4-methylbenzaldehyde (CAS No. 1370025-54-9), a versatile synthetic intermediate poised for significant applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that imparts a desirable combination of reactivity and structural definition. The presence of an aldehyde functional group provides a reactive handle for a multitude of chemical transformations, while the ortho-bromo and ortho-fluoro substituents influence the steric and electronic properties of the molecule, guiding its reactivity in subsequent synthetic steps. The para-methyl group further modulates its electronic character and provides an additional point for potential functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1370025-54-9 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | Inferred from related compounds[4] |

| Purity | >98% (typically available) | [1] |

| Storage | Room temperature | [5] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, logical and established synthetic routes can be proposed based on the synthesis of structurally analogous compounds. Two primary strategies are presented here: ortho-formylation of a substituted toluene and a two-step oxidation of a benzyl bromide intermediate.

Synthetic Pathway 1: Ortho-Formylation of 1-Bromo-3-fluoro-5-methylbenzene

This approach leverages the directing effects of the fluorine and bromine substituents to introduce a formyl group at the desired position.

Caption: Proposed ortho-formylation of 1-Bromo-3-fluoro-5-methylbenzene.

Experimental Protocol (Proposed):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-fluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is allowed to stir for an additional 1-2 hours at -78 °C and then gradually warmed to room temperature.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Synthetic Pathway 2: Oxidation of 2-Bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene

This two-step approach, adapted from a patent for a similar compound[6], involves the initial bromination of the methyl group followed by oxidation to the aldehyde.

Caption: Proposed two-step synthesis via a benzyl bromide intermediate.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene

-

Reaction Setup: To a solution of 3-bromo-5-fluorotoluene in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added.

-

Reaction: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination. The reaction progress is monitored by TLC or GC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide.

Step 2: Oxidation to this compound

-

Reaction Setup: The crude 2-bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene is dissolved in dimethyl sulfoxide (DMSO).

-

Reaction: Sodium bicarbonate is added, and the mixture is heated. The reaction is monitored by TLC or GC for the disappearance of the starting material and the formation of the aldehyde.

-

Workup and Purification: After completion, the reaction mixture is poured into ice water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Two doublets or multiplets are anticipated in the aromatic region (δ 7.0-8.0 ppm), showing coupling to the fluorine atom.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon atoms bonded to fluorine and bromine will exhibit characteristic large and smaller C-F and C-Br couplings, respectively. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Methyl Carbon (-CH₃): A signal is anticipated in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 and 2720 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the range of 1000-1300 cm⁻¹.

-

C-Br Stretch: A medium to strong absorption is likely to be found in the 500-650 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar intensity. Predicted m/z values for various adducts are available in databases such as PubChemLite.[7]

Applications in Drug Discovery

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. The unique substitution pattern of this compound makes it a particularly attractive starting material for several reasons:

-

Versatile Reactive Sites: The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. The bromo and fluoro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also increase the binding affinity of a drug to its target protein through favorable electrostatic interactions.

-

Scaffold for Heterocycle Synthesis: This molecule can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes. For instance, related 2-bromo-6-fluorobenzaldehydes have been used to synthesize indazoles and other bicyclic heterocycles.[6]

While specific examples of marketed drugs derived from this compound are not yet prominent in the literature, its structural motifs are found in numerous investigational compounds. Its utility lies in its ability to introduce a highly functionalized phenyl ring into a target molecule, providing a scaffold for further elaboration in lead optimization campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds like 2-bromo-6-fluorobenzaldehyde, the following precautions should be observed:

-

Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8][9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor.[8][9]

Researchers should always consult the most up-to-date SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique combination of reactive functional groups and the presence of fluorine and bromine atoms make it an ideal starting material for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such highly functionalized intermediates in the synthetic chemist's toolbox cannot be overstated. Further exploration of the reactivity and applications of this compound is likely to yield new and innovative pathways to important pharmaceutical agents.

References

-

How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. (n.d.). Retrieved January 4, 2026, from [Link]

- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).

-

2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound - [B63464] - Synthonix. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). Retrieved January 4, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Retrieved January 4, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound (C8H6BrFO) - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).

-

2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Synthesis. (2025, October 10). Retrieved January 4, 2026, from [Link]

-

Mastering Fluorinated Aromatics: A Guide to 2-Fluoro-4-methylbenzaldehyde. (2025, October 12). Retrieved January 4, 2026, from [Link]

-

Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Benzaldehyde, 4-methyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Synthonix, Inc > 1370025-54-9 | this compound [synthonix.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 1370025-54-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Page loading... [guidechem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C8H6BrFO) [pubchemlite.lcsb.uni.lu]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylbenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for the construction of complex molecular architectures. This guide provides a detailed exploration of a robust and efficient synthetic pathway to this compound, starting from commercially available precursors. The primary focus is a two-step sequence involving the benzylic bromination of 2-bromo-6-fluorotoluene followed by a Kornblum oxidation. An alternative and powerful strategy via directed ortho-lithiation and formylation of 1-bromo-3-fluoro-5-methylbenzene is also discussed. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also insights into the underlying chemical principles and experimental considerations.

Introduction

Substituted benzaldehydes are fundamental intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of this compound, featuring ortho-halogen atoms and a para-methyl group, provides a versatile scaffold for further functionalization. The presence of the bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions and can influence the electronic properties and conformational preferences of the final products. This guide details a reliable synthetic approach to this valuable compound, emphasizing experimental robustness and scientific rationale.

Primary Synthetic Pathway: From 2-Bromo-6-fluorotoluene

A highly effective and scalable synthesis of this compound can be achieved in two main steps starting from 2-bromo-6-fluorotoluene. This pathway involves the initial radical bromination of the benzylic methyl group, followed by the oxidation of the resulting benzyl bromide to the target aldehyde.[2]

Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene

The first step is the selective bromination of the methyl group of 2-bromo-6-fluorotoluene to yield 2-bromo-6-fluorobenzyl bromide. This reaction is typically carried out under free-radical conditions.

Causality Behind Experimental Choices:

-

Reaction Type: A free-radical chain reaction is employed to selectively functionalize the benzylic position, which is more reactive towards radical abstraction than the aromatic C-H bonds.

-

Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice for benzylic bromination, an alternative method described in the patent literature utilizes an in-situ generation of bromine from hydrobromic acid and hydrogen peroxide.[3] This approach can be advantageous in terms of cost and handling.

-

Initiation: The reaction is initiated by light (photo-bromination) or a radical initiator like azobisisobutyronitrile (AIBN). Light provides the energy to homolytically cleave the Br-Br bond, generating the bromine radicals that propagate the chain reaction.

-

Solvent: A non-polar, inert solvent such as dichloromethane or carbon tetrachloride is typically used to dissolve the reactants and facilitate the radical chain process without interfering with it.

Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzyl bromide [3]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-bromo-6-fluorotoluene (0.01 mol), 40% hydrobromic acid (0.01 mol), and dichloromethane (80 mL).

-

While stirring, heat the mixture to reflux under illumination from a 1000W iodine-tungsten lamp.

-

Slowly add 30% hydrogen peroxide (0.05 mol) dropwise. The rate of addition should be controlled to maintain a steady reaction, indicated by the fading of the bromine color.

-

Continue the reaction for approximately 2 hours, monitoring the consumption of the starting material by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium sulfite solution (50 mL) to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide. The product can be used in the next step without further purification.

Step 2: Kornblum Oxidation to this compound

The second step involves the oxidation of the newly formed 2-bromo-6-fluorobenzyl bromide to the target aldehyde. The Kornblum oxidation is a mild and efficient method for this transformation.[4][5]

Causality Behind Experimental Choices:

-

Oxidizing Agent: Dimethyl sulfoxide (DMSO) serves as the oxidant in the Kornblum reaction.[4] It is a mild and selective reagent that avoids over-oxidation to the carboxylic acid.

-

Mechanism: The reaction proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. A base then facilitates an elimination reaction to furnish the aldehyde and dimethyl sulfide.[2][6]

-

Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is used to promote the elimination step.[2]

Experimental Protocol: Synthesis of this compound [3]

-

In a three-necked flask equipped with a stirrer, condenser, and thermometer, add the 2-bromo-6-fluorobenzyl bromide (0.005 mol) from the previous step, dimethyl sulfoxide (2.5 mL), and sodium bicarbonate (0.005 mol).

-

Heat the mixture to 70°C with stirring.

-

Monitor the reaction progress by GC. The reaction is typically complete within 2 hours.

-

After completion, pour the reaction mixture into ice water (25 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:8 v/v) to obtain pure this compound.

Alternative Synthetic Pathway: Directed Ortho-Lithiation and Formylation

An alternative and powerful approach to synthesize substituted benzaldehydes is through directed ortho-lithiation (DoM) followed by quenching with a suitable electrophile.[7] In this case, the target molecule could be synthesized from 1-bromo-3-fluoro-5-methylbenzene.

Causality Behind Experimental Choices:

-

Starting Material: 1-bromo-3-fluoro-5-methylbenzene is the logical precursor for this route.

-

Directed Metalation Group (DMG): The fluorine atom is a known, albeit weak, ortho-directing group for lithiation.[7] The bromine atom can also direct lithiation. The regioselectivity of the lithiation will be influenced by the interplay of these two directing groups and the steric bulk of the methyl group.

-

Lithiation Reagent: A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to avoid nucleophilic attack on the aromatic ring.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl group onto an organolithium species.[7]

Conceptual Protocol:

-

Dissolve 1-bromo-3-fluoro-5-methylbenzene in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (typically -78°C).

-

Slowly add a solution of LDA in THF.

-

Stir the mixture at -78°C for a specified time to allow for complete lithiation.

-

Add N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional period.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| Benzylic Bromination | 2-Bromo-6-fluorotoluene | HBr, H₂O₂ | Dichloromethane | Reflux | ~89%[3] |

| Kornblum Oxidation | 2-Bromo-6-fluorobenzyl bromide | DMSO, NaHCO₃ | DMSO | 70°C | ~66%[3] |

Visualizations

Overall Synthetic Workflow

Caption: Two-step synthesis from 2-bromo-6-fluorotoluene.

Kornblum Oxidation Mechanism

Caption: Simplified mechanism of the Kornblum oxidation.

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step process starting from 2-bromo-6-fluorotoluene. The benzylic bromination followed by Kornblum oxidation offers a practical and scalable route for laboratory and potential industrial applications. The alternative pathway involving directed ortho-lithiation provides a powerful, albeit potentially more complex, method for accessing this and related substituted benzaldehydes. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

-

Grokipedia. Kornblum oxidation. [Link]

- Google Patents.

-

Wikipedia. Kornblum oxidation. [Link]

-

Journal of the Korean Chemical Society. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]

-

University of Pretoria. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

Manipal Research Portal. Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. [Link]

-

Chem-Impex. 2-Bromo-6-fluorotoluene. [Link]

- Google Patents. Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

YouTube. Vilsmeier-Haack Reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

- Google Patents. Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Google Patents. Method for producing 1-bromo-3-fluorobenzene.

- Google Patents.

-

A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. [Link]

- Google Patents.

-

PubChem. 2-Bromo-6-fluorotoluene. [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

PubChem. 1-Bromo-3-fluoro-5-methylbenzene. [Link]

-

ResearchGate. A Methodology for ortho-Functionalization of Benzene-1,2-dithiol. [Link]

-

Semantic Scholar. Ortho-lithiation reaction of aryl triflones. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]

- 3. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Data for 2-Bromo-6-fluoro-4-methylbenzaldehyde: An In-depth Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. 2-Bromo-6-fluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups and substituents that are of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Its bromine, fluorine, and methyl substituents on the aromatic ring, along with the aldehyde functionality, create a distinct electronic and steric environment that is reflected in its spectroscopic signature.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, a widely accepted practice in modern chemical research for the preliminary characterization of novel compounds. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the causality behind experimental choices and spectral interpretation.

Molecular Structure and Key Features

The structure of this compound is foundational to understanding its spectroscopic properties. The aldehyde group is flanked by a bromine and a fluorine atom in the ortho positions, with a methyl group in the para position. This substitution pattern leads to a unique electronic distribution within the benzene ring and influences the chemical environment of each atom.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.35 | s | 1H | Aldehyde proton (-CHO) |

| 7.38 | d | 1H | Aromatic proton (H-5) |

| 7.15 | d | 1H | Aromatic proton (H-3) |

| 2.42 | s | 3H | Methyl protons (-CH₃) |

Interpretation and Rationale:

The ¹H NMR spectrum is characterized by four distinct signals, consistent with the four types of non-equivalent protons in the molecule.

-

Aldehyde Proton (10.35 ppm): The downfield chemical shift of the aldehyde proton is a result of the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. Its singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (7.38 and 7.15 ppm): The two aromatic protons appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is expected to be slightly more downfield than the proton at the 3-position (H-3) due to the combined electronic effects of the substituents.

-

Methyl Protons (2.42 ppm): The methyl protons appear as a singlet, as there are no adjacent protons to couple with. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 188.5 | Aldehyde carbon (C=O) |

| 162.1 (d, J = 255 Hz) | Aromatic carbon (C-F) |

| 145.3 | Aromatic carbon (C-CH₃) |

| 135.8 | Aromatic carbon (C-CHO) |

| 128.9 | Aromatic carbon (C-H) |

| 121.7 (d, J = 22 Hz) | Aromatic carbon (C-Br) |

| 115.4 (d, J = 25 Hz) | Aromatic carbon (C-H) |

| 21.8 | Methyl carbon (-CH₃) |

Interpretation and Rationale:

The ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Aldehyde Carbon (188.5 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the highly electronegative fluorine atom (C-F) is observed at a very downfield position and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to bromine (C-Br) and the aldehyde group (C-CHO) are also deshielded. The carbon attached to the methyl group (C-CH₃) is also deshielded. The two aromatic C-H carbons have distinct chemical shifts due to the different electronic environments. The carbon adjacent to the fluorine atom also shows a smaller two-bond carbon-fluorine coupling (²JCF).

-

Methyl Carbon (21.8 ppm): The methyl carbon appears at a typical upfield chemical shift for an sp³ hybridized carbon attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer is suitable.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if needed.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

-

Visualization of NMR Assignments

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and substituted aromatic functionalities.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2860-2760 | Medium | Aldehyde C-H stretch |

| 1710-1690 | Strong | Carbonyl (C=O) stretch |

| 1600-1580 | Medium | Aromatic C=C stretch |

| 1470-1450 | Medium | Aromatic C=C stretch |

| 1250-1200 | Strong | C-F stretch |

| 850-800 | Strong | C-H out-of-plane bend |

| 650-600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

Aldehyde C-H Stretch (2860-2760 cm⁻¹): The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands.[2]

-

Carbonyl (C=O) Stretch (1710-1690 cm⁻¹): A strong and sharp absorption band in this region is characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to an aliphatic aldehyde.[2]

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple bands in this region are indicative of the carbon-carbon double bond vibrations within the benzene ring.

-

C-F Stretch (1250-1200 cm⁻¹): A strong absorption in this region is characteristic of the carbon-fluorine bond.

-

C-H Out-of-plane Bend (850-800 cm⁻¹): The position of this band can provide information about the substitution pattern of the aromatic ring.

-

C-Br Stretch (650-600 cm⁻¹): A medium intensity band in the lower frequency region is expected for the carbon-bromine bond.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[3]

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | 100/98 | Molecular ion [M]⁺ |

| 215/217 | 50/49 | [M-H]⁺ |

| 187/189 | 30/29 | [M-CHO]⁺ |

| 108 | 40 | [M-Br-CHO]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺ at m/z 216/218): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion.[3] Two peaks of nearly equal intensity, separated by 2 m/z units, are a strong indication of a bromine-containing compound.

-

[M-H]⁺ (m/z 215/217): Loss of a hydrogen atom, likely the aldehydic hydrogen, is a common fragmentation pathway.

-

[M-CHO]⁺ (m/z 187/189): Loss of the formyl radical (•CHO) is a characteristic fragmentation of benzaldehydes.

-

[M-Br-CHO]⁺ (m/z 108): Subsequent loss of the bromine radical from the [M-CHO]⁺ fragment.

-

[C₆H₅]⁺ (m/z 77): A common fragment in the mass spectra of benzene derivatives.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions.

-

Data System: The data system records and displays the mass spectrum.

Visualization of Fragmentation Pathway

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity and Risks of a Halogenated Aromatic Aldehyde

2-Bromo-6-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde, a class of compounds widely utilized as building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of bromine and fluorine atoms on the aromatic ring, coupled with the reactive aldehyde functional group, imparts unique chemical properties that are valuable in synthesis but also necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.

The primary hazards associated with this compound, as with many halogenated aromatic aldehydes, include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[2][3] Understanding the causality behind these hazards is paramount for fostering a culture of safety in the laboratory. The electrophilic nature of the aldehyde carbon, combined with the potential for the molecule to interfere with biological pathways, underscores the importance of minimizing all routes of exposure.

Core Hazard and Safety Data Summary

For quick reference, the key hazard classifications and safety information for this compound are summarized in the table below. This information is synthesized from multiple safety data sheets and should be considered a primary point of reference before any handling of the compound.

| Property | Value |

| Chemical Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | White to yellow solid or beige powder[1] |

| Melting Point | 43-47 °C[3] |

| GHS Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2][3] |

| Signal Word | Warning[2] |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5] Recommended storage temperature is often a refrigerator or at room temperature under an inert atmosphere.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8] |

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect researchers. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: Hierarchy of controls for handling hazardous chemicals.

1. Engineering Controls: The most critical step in safely handling this compound is the use of engineering controls to minimize the concentration of airborne particles and vapors.

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a properly functioning chemical fume hood.[4][9] This is non-negotiable. The fume hood contains dust and vapors, preventing their inhalation and release into the general laboratory environment. The sash should be kept as low as possible during manipulations.[9]

2. Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure to the hazard.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound should be developed and readily accessible to all personnel. This SOP should include specific details on weighing, transfer, reaction setup, and emergency procedures.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.[10] This training should be documented.

-

Restricted Access: The area where this compound is being used should be clearly marked, and access should be restricted to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11]

3. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard.[12] The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.[10][13]

-

Eye and Face Protection: Chemical splash goggles with side shields are mandatory.[12][13] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[8] It is crucial to check the glove manufacturer's compatibility chart and to be aware of the breakthrough time.[8] Disposable nitrile gloves offer protection against incidental contact but should be removed and replaced immediately after contamination.[12] For extended handling, consider double-gloving or using heavier-duty gloves.[12]

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.[8] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.[8]

-

Footwear: Closed-toe shoes are required in all laboratory settings.[13]

-

-

Respiratory Protection: The use of a chemical fume hood should make respiratory protection unnecessary under normal operating conditions.[9] However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[9]

Step-by-Step Protocol for Weighing and Dissolving this compound

This protocol outlines a self-validating system for the safe handling of the solid compound during a typical experimental setup. The causality behind each step is explained to reinforce safe practices.

1. Preparation (Inside the Fume Hood):

- Step 1.1: Don all required PPE (lab coat, chemical splash goggles, and appropriate gloves).

- Step 1.2: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[9]

- Step 1.3: Place a tared weigh boat or appropriate glassware on an analytical balance inside the fume hood.

- Step 1.4: Retrieve the container of this compound from its storage location.

2. Weighing and Transfer:

- Step 2.1: Carefully open the container. Avoid creating dust by handling the solid gently.[8]

- Step 2.2: Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. The rationale for performing this in a fume hood is to contain any airborne particles.

- Step 2.3: Securely close the primary container immediately after weighing.[8] This minimizes the release of any vapors and protects the compound from atmospheric moisture.

- Step 2.4: Carefully transfer the weighed solid into the reaction vessel.

3. Dissolution:

- Step 3.1: Slowly add the chosen solvent to the reaction vessel containing the solid.[8] Adding the solid to the solvent can sometimes lead to splashing.

- Step 3.2: If the dissolution is exothermic, have an ice bath ready to cool the vessel.[8]

- Step 3.3: Gently swirl or stir the mixture to facilitate dissolution. Keep the vessel covered as much as possible to minimize vapor release.

4. Cleanup:

- Step 4.1: Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

- Step 4.2: Dispose of the weigh boat, contaminated gloves, and any other disposable materials in a designated solid hazardous waste container.[14]

- Step 4.3: Wipe down the work surface in the fume hood.

- Step 4.4: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Emergency Procedures: Preparedness and Response

In Case of Exposure:

-

Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[15]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[2]

In Case of a Spill:

-

Small Spills: If it is safe to do so, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[8] Collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[4][14]

-

Large Spills: Evacuate the area immediately.[8] Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[14]

Disposal of Waste

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[14]

-

Collect all waste in a designated, properly labeled, and sealed waste container.[14]

-

Do not dispose of this chemical down the drain or in the regular trash.[14]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14][16]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a respectful and cautious approach. By understanding the principles behind safe handling, implementing a robust hierarchy of controls, and adhering to established protocols, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific integrity and professional responsibility. Always consult the most recent Safety Data Sheet (SDS) before use and ensure that all laboratory personnel are adequately trained and equipped to handle this chemical safely.

References

-

2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376. PubChem. [Link]

-

UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

-

Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

-

Personal Protective Equipment (PPE). University of Washington. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. echemi.com [echemi.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. 360575-28-6|2-Bromo-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. aksci.com [aksci.com]

- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 13. uah.edu [uah.edu]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde: A Medicinal Chemistry Keystone

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for obtaining 2-Bromo-6-fluoro-4-methylbenzaldehyde, a key building block in contemporary drug discovery and development. The unique substitution pattern of this aromatic aldehyde makes it a valuable precursor for a range of pharmacologically active molecules. This document explores multiple synthetic pathways, detailing the strategic considerations and experimental protocols for each. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering a blend of theoretical rationale and practical, field-tested methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted benzaldehydes are fundamental intermediates in the synthesis of a vast array of pharmaceutical agents. The specific structural motif of this compound, featuring a bromine and a fluorine atom ortho to the aldehyde, and a para-methyl group, offers a unique combination of steric and electronic properties. These features allow for selective downstream functionalization, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds and other pharmacophores. The strategic placement of the bromine and fluorine atoms can influence molecular conformation and metabolic stability, and provide vectors for further chemical elaboration in lead optimization campaigns.

This guide will dissect three plausible and efficient synthetic routes to this compound, each commencing from a readily accessible starting material. The discussion for each route will encompass the underlying chemical principles, step-by-step experimental procedures, and a critical analysis of the advantages and potential challenges.

Synthetic Route I: From 4-Fluoro-2-methylaniline

This synthetic approach leverages the directing effects of the amino and fluoro groups to achieve the desired substitution pattern, followed by the conversion of the amino group to the aldehyde functionality via a Sandmeyer-type reaction.

Strategic Rationale

The core of this strategy lies in the regioselective bromination of 4-fluoro-2-methylaniline. The activating and ortho,para-directing amino group, in conjunction with the ortho-directing fluorine atom, facilitates the introduction of bromine at the C2 position. The subsequent diazotization of the resulting 2-bromo-6-fluoro-4-methylaniline, followed by a formylation reaction, provides a reliable method for installing the aldehyde group.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylaniline

A stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF) is cooled to 0-5 °C.[1][2] N-Bromosuccinimide (NBS) (1.05-1.1 eq) is then added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer-type Formylation

The 2-bromo-6-fluoro-4-methylaniline (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, keeping the temperature below 5 °C to form the corresponding diazonium salt. In a separate flask, a solution of formaldoxime is prepared by reacting formaldehyde with hydroxylamine hydrochloride. To this formaldoxime solution, a catalytic amount of copper(II) sulfate is added. The freshly prepared diazonium salt solution is then added slowly to the formaldoxime solution at a controlled temperature.[3] The reaction mixture is stirred for a specified period, after which the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation under reduced pressure.

Mechanistic Insights

The initial bromination is an electrophilic aromatic substitution reaction. The strong activating effect of the amino group directs the incoming electrophile (Br⁺ from NBS) to the ortho and para positions. The fluorine atom also acts as an ortho,para-director, reinforcing the substitution at the desired C2 position. The Sandmeyer-type formylation proceeds through the formation of a diazonium salt, which then reacts with the formaldoxime in the presence of a copper catalyst to yield the aldehyde.

Visualization of Synthetic Workflow

Caption: Synthetic pathway starting from 4-Fluoro-2-methylaniline.

Synthetic Route II: From 1-Bromo-3-fluoro-5-methylbenzene

This route utilizes a directed ortho-metalation (DoM) strategy, where the fluorine atom directs the lithiation to the adjacent ortho position, followed by quenching with a formylating agent.

Strategic Rationale

Fluorine is a well-established, albeit weak, directing group for ortho-lithiation.[4] In 1-bromo-3-fluoro-5-methylbenzene, the fluorine atom can direct an organolithium reagent to deprotonate the C2 position. The resulting aryllithium species can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Experimental Protocol

A solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, such as n-butyllithium or s-butyllithium (1.0-1.2 eq), is added dropwise, and the mixture is stirred at low temperature for a period to allow for the formation of the aryllithium intermediate. N,N-Dimethylformamide (DMF) (1.2-1.5 eq) is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.

Mechanistic Insights

The reaction proceeds via a directed ortho-metalation mechanism. The lone pair electrons on the fluorine atom coordinate with the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent C2 position. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate formed then collapses upon aqueous workup to yield the desired benzaldehyde.

Visualization of Synthetic Workflow

Caption: Directed ortho-metalation approach from 1-Bromo-3-fluoro-5-methylbenzene.

Synthetic Route III: From 3-Bromo-5-fluorotoluene

This two-step approach involves the initial bromination of the aromatic ring followed by the oxidation of the benzylic methyl group to an aldehyde.

Strategic Rationale